molecular formula C11H12O6 B1236513 (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid

(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid

Cat. No. B1236513
M. Wt: 240.21 g/mol
InChI Key: QJYRAJSESKVEAE-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid is the (1S,6R)-stereoisomer of 2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate acid of a (1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-).

Scientific Research Applications

Enzymatic Conversion and Pharmaceutical Potential

The compound (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid has been utilized as a precursor in the enzymatic conversion to synthesize compounds related to the pentacyclic framework of Vindoline. Vindoline is a significant biogenetic precursor to anticancer agents such as vinblastine and vincristine. This showcases the compound's role in the synthesis of clinically important pharmaceuticals, particularly in cancer treatment (White & Banwell, 2016).

Microbial Dihydroxylation and Synthetic Versatility

The compound has been involved in studies exploring microbial dihydroxylation processes. One study demonstrated the compound's ability to undergo specific oxidative and rearrangement processes, leading to the formation of various highly functionalized cyclohexanecarboxylic acid derivatives. This process has implications for the synthesis of novel compounds and highlights the compound's versatile synthetic potential (Myers et al., 2001).

Stereoselective Alkylation and Compound Synthesis

Research has also delved into the stereoselective alkylation reactions of related compounds, such as 1-methylcyclohexa-2,5-diene-1-carboxylic acid. These studies have explored the conditions under which these compounds can be manipulated to create enantiomerically pure compounds with potential applications in various chemical syntheses and pharmaceutical formulations (Bennett et al., 2012).

Enzymatic Activity and Molecular Evolution

Another significant aspect of this compound involves its role in the enzymatic process related to MenD (SHCHC synthase). This enzyme is involved in the biosynthesis of menaquinone and phylloquinone, crucial for cellular respiration and photosynthesis. This research area explores the molecular evolution, kinetics, and structural biology of enzymes associated with the compound, shedding light on its importance in biochemical pathways (Bhasin et al., 2003).

properties

Product Name

(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

(1S,6R)-2-(3-carboxypropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/t8-,10+/m1/s1

InChI Key

QJYRAJSESKVEAE-SCZZXKLOSA-N

Isomeric SMILES

C1=C[C@H]([C@H](C(=C1)C(=O)CCC(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid
Reactant of Route 2
(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid
Reactant of Route 3
(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid
Reactant of Route 4
(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid
Reactant of Route 5
(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid
Reactant of Route 6
(1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.